molecular formula C10H11NO2 B13048119 (2s)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol

(2s)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol

Cat. No.: B13048119
M. Wt: 177.20 g/mol
InChI Key: RGPFVVNMRDRSNU-QMMMGPOBSA-N
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Description

(2S)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol is a compound that belongs to the class of furan derivatives Furan derivatives are known for their wide range of biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of benzo[d]furan with an appropriate amino alcohol under specific conditions. For example, the reaction can be carried out using a catalyst such as palladium on carbon in the presence of hydrogen gas. The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-5 atm .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and renewable catalysts, is also being explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2S)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds with biological molecules, leading to changes in their structure and function. Additionally, the benzo[d]furan moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-Amino-2-(1-benzofuran-2-yl)ethanol
  • 2-Dibenzofuranethanol, β-amino-, (βS)-

Uniqueness

(2S)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol is unique due to its specific combination of an amino group and a benzo[d]furan moiety.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

(2S)-2-amino-2-(1-benzofuran-2-yl)ethanol

InChI

InChI=1S/C10H11NO2/c11-8(6-12)10-5-7-3-1-2-4-9(7)13-10/h1-5,8,12H,6,11H2/t8-/m0/s1

InChI Key

RGPFVVNMRDRSNU-QMMMGPOBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(O2)[C@H](CO)N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(CO)N

Origin of Product

United States

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